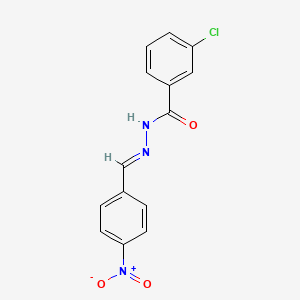

![molecular formula C14H8ClN3O2S2 B5539686 6-[(2-chlorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5539686.png)

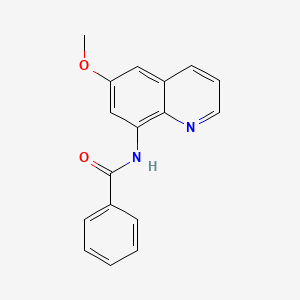

6-[(2-chlorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines often involves intramolecular cyclization of precursor compounds. For example, thieno[2,3-d]pyrimidines can be prepared from 4,6-dichloropyrimidine-5-carbaldehydes through a series of reactions including alkylation and cyclization (Clark et al., 1993). These synthesis routes typically employ carbonitrile intermediates derived from chloropyrimidine carbaldehydes and involve subsequent functionalization to introduce various substituents.

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidines is characterized by a fused thieno-pyrimidine ring system. The presence of substituents such as the chlorobenzylthio group significantly influences the electronic and steric properties of the molecule. Spectroscopic techniques such as FT-IR and FT-Raman have been employed to analyze the structure and vibrational frequencies of similar compounds, providing insights into the substituent effects on the molecular conformation (Alzoman et al., 2015).

Chemical Reactions and Properties

Thieno[3,2-d]pyrimidines undergo various chemical reactions, including electrophilic substitution, cyclization, and alkylation, to yield a wide range of derivatives with different functional groups. These reactions enable the synthesis of compounds with potential biological activities. For instance, the synthesis of novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles has demonstrated the versatility of thieno[3,2-d]pyrimidines as precursors for antimicrobial agents (Al-Abdullah et al., 2011).

Physical Properties Analysis

The physical properties of thieno[3,2-d]pyrimidines, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of substituents. Crystallographic studies have provided detailed information on the arrangement of molecules in the solid state, contributing to a better understanding of how structural variations affect physical properties (Moustafa & Girgis, 2007).

Chemical Properties Analysis

Thieno[3,2-d]pyrimidines exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, acid-base behavior, and redox characteristics. Their chemical behavior is largely determined by the electron-rich thieno-pyrimidine core and the nature of the substituents. Molecular docking and spectroscopic studies have explored the potential interactions of thieno[3,2-d]pyrimidines with biological targets, suggesting their relevance in the design of chemotherapeutic agents (Holam et al., 2022).

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Reactions

Research has demonstrated multiple methods for synthesizing thieno[2,3-d]pyrimidines, which are structurally related to the compound . These methods often involve intramolecular cyclization of pyrimidinecarbaldehyde and carbonitrile intermediates. For example, Clark et al. (1993) elaborated on synthesizing several thieno[2,3-d]pyrimidines via intramolecular cyclisation, highlighting the versatility of these compounds in chemical synthesis (Clark, Shahhet, Korakas, & Varvounis, 1993).

Antimicrobial and Biological Activities

Compounds within the thieno[3,2-d]pyrimidine family have been explored for their antimicrobial properties. Abdelghani et al. (2017) investigated the synthesis and antimicrobial evaluation of new pyrimidines, including thienopyrimidine derivatives, showcasing their potential in combating Gram-positive and Gram-negative bacteria (Abdelghani, Said, Assy, & Hamid, 2017). Additionally, Ramadan et al. (2019) reported on the cytotoxic and antimicrobial activities of novel heterocycles employing a pyrimidinethione derivative, indicating promising antitumor and antimicrobial effects (Ramadan, El‐Helw, & Sallam, 2019).

Surface Active Properties and Environmental Considerations

Research by El-Sayed (2008) on novel nonionic surfactants containing pyrimidines and related nitrogen heterocyclic ring systems revealed that these compounds have desirable surface active properties and biological activity. Some of these compounds exhibited antimicrobial activities comparable or superior to commercial antibiotic drugs, suggesting their potential in drug manufacturing, pesticides, and cosmetic applications (El-Sayed, 2008).

Mécanisme D'action

Generally, the mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

Orientations Futures

Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propriétés

IUPAC Name |

6-[(2-chlorophenyl)methylsulfanyl]-2,4-dioxo-1H-thieno[3,2-d]pyrimidine-7-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN3O2S2/c15-9-4-2-1-3-7(9)6-21-13-8(5-16)10-11(22-13)12(19)18-14(20)17-10/h1-4H,6H2,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVYUFSUWLIICY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(2-chlorophenyl)methylsulfanyl]-2,4-dioxo-1H-thieno[3,2-d]pyrimidine-7-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B5539617.png)

![3-chloro-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5539625.png)

![1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine](/img/structure/B5539637.png)

![4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride](/img/structure/B5539652.png)

![2-(3-methoxypropyl)-8-(3-thienylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5539663.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5539678.png)

![N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B5539698.png)

![2-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}ethyl)morpholine dihydrochloride](/img/structure/B5539704.png)